Methyl 4-(benzyloxy)pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
H-HYP(BZL)-OME HCL, also known as H-Hyp(Bzl)-OH · HCl, is a chemical compound with the molecular formula C12H15NO3 and a molar mass of 221.25 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-HYP(BZL)-OME HCL typically involves the use of Boc-Hyp-OH as a starting material . The synthetic route includes several steps, such as protection and deprotection of functional groups, and the use of specific reagents to achieve the desired product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of H-HYP(BZL)-OME HCL is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
H-HYP(BZL)-OME HCL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
H-HYP(BZL)-OME HCL is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biochemical assays and studies involving protein interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of H-HYP(BZL)-OME HCL involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to H-HYP(BZL)-OME HCL include:
- H-Hyp(Bzl)-OH
- Boc-Hyp-OH
- Other hydroxylated derivatives of benzyl compounds .
Uniqueness
H-HYP(BZL)-OME HCL is unique due to its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
methyl 4-phenylmethoxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |
InChI Key |
DTGIEBXEDOSJQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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